SR-3029

描述

SR 3029 是一种强效且高度特异性的酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 抑制剂。这些激酶参与各种细胞过程,包括昼夜节律、细胞分裂和凋亡的调节。 SR 3029 在科学研究中显示出巨大的潜力,特别是在癌症生物学和分子药理学领域 .

准备方法

合成路线和反应条件

SR 3029 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:

核心结构的形成: 这涉及在受控条件下使特定的芳香族化合物反应,以形成 SR 3029 的核心结构。

官能化: 通过卤化、硝化和还原等反应,将各种官能团引入核心结构。

最终组装: 最终化合物通过一系列偶联反应组装而成,通常使用钯催化的交叉偶联技术。

工业生产方法

SR 3029 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。 连续流动化学和自动化合成等技术通常被用来提高效率和可扩展性 .

化学反应分析

反应类型

SR 3029 经历各种化学反应,包括:

氧化: SR 3029 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物中的某些官能团。

取代: 取代反应,特别是亲核取代反应,在 SR 3029 的修饰中很常见。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用叠氮化钠和氰化钾等亲核试剂。

主要产品

科学研究应用

作用机制

SR 3029 通过抑制酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的活性来发挥其作用。这些激酶参与各种底物的磷酸化,包括调节细胞分裂和凋亡的蛋白质。通过抑制这些激酶,SR 3029 打乱了这些过程,导致肿瘤生长抑制和其他细胞效应。 该化合物还影响 β-连环蛋白的核定位,β-连环蛋白是癌细胞中基因表达的关键调节剂 .

相似化合物的比较

SR 3029 作为酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的抑制剂,具有高度特异性和效力,这一点是独一无二的。类似的化合物包括:

IC261: 另一种酪蛋白激酶 1 δ 抑制剂,但与 SR 3029 相比,特异性和效力较低。

西利美司替布: 酪蛋白激酶 2 抑制剂,靶向不同的激酶,但与 SR 3029 有一些重叠的影响。

CK1-IN-3: 酪蛋白激酶 1 δ 和酪蛋白激酶 1 ε 的效力较低的抑制剂,主要用于初步研究。

SR 3029 由于其高度特异性而脱颖而出,使其成为基础研究和药物开发中宝贵的工具。

生物活性

SR-3029 is a potent dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), which are emerging therapeutic targets in various cancers, particularly in multiple myeloma and triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting CK1δ and CK1ε, which play critical roles in cellular signaling pathways that regulate cell proliferation, apoptosis, and metabolism. The inhibition of these kinases disrupts several oncogenic processes:

- Disruption of Wnt Signaling : In TNBC, this compound inhibits the nuclear localization of β-catenin, a key effector in Wnt signaling, leading to reduced transcriptional activity associated with tumor growth .

- Induction of Apoptosis : The compound triggers rapid apoptosis in CK1δ-high cancer cells. Studies demonstrate that this compound treatment results in significant cell death across various cancer cell lines, including lymphoma and breast cancer .

Multiple Myeloma

Research indicates that this compound exhibits potent anti-multiple myeloma activity both in vivo and ex vivo. Key findings include:

- Metabolic Disruption : RNA sequencing analyses show that this compound inhibits genes involved in oxidative phosphorylation and reduces intermediates in the citric acid cycle. This metabolic disruption correlates with decreased mitochondrial metabolism, a hallmark of multiple myeloma progression .

- Patient-Derived Models : The sensitivity of primary multiple myeloma patient specimens to this compound correlates with elevated expression of mitochondrial genes, suggesting that higher CK1δ/ε levels may predict responsiveness to treatment .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound has demonstrated significant therapeutic potential:

- Tumor Regression : In orthotopic xenograft models, this compound induced tumor regression by promoting apoptosis specifically in CK1δ-expressing tumors. Long-term dosing showed minimal systemic toxicity, indicating its potential for clinical use .

- Cell Migration Inhibition : Studies have shown that this compound significantly reduces the migration capacity of TNBC cells, further supporting its role as a therapeutic agent against metastatic disease .

Data Tables

The following table summarizes the biochemical properties and cellular activities of this compound compared to other CK1 inhibitors:

| Compound | CK1δ Inhibition IC50 (nM) | CK1ε Inhibition IC50 (nM) | MTT Assay EC50 (nM) | Microsome Stability T1/2 (min) |

|---|---|---|---|---|

| This compound | 4 | 38 | 44 | 60 |

| SR-2848 | 30 | 89 | 31 | 25 |

| PF670462 | >100 | >100 | Not applicable | Not applicable |

Study on TNBC

A study published in Cancer Research highlighted the effects of this compound on MDA-MB231 cells, a TNBC line. Results showed:

- Proliferation Reduction : Cell proliferation was significantly inhibited in a dose-dependent manner when treated with this compound.

- Migration Decrease : The compound also reduced cell migration capabilities, emphasizing its role in preventing metastasis .

Study on Multiple Myeloma

In another study focusing on multiple myeloma:

- Primary Patient Specimens : The efficacy of this compound was validated using primary patient samples, where it induced apoptosis and inhibited growth effectively.

- Correlation with Gene Expression : Increased expression levels of CK1δ/ε were associated with poorer outcomes in patients, highlighting the potential for targeted therapy using this compound .

属性

IUPAC Name |

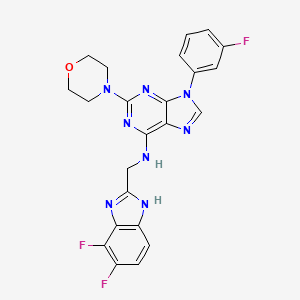

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBMEQPREMCWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SR-3029?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, this compound disrupts multiple cellular processes, including:

- Wnt/β-catenin signaling: In several cancer types, this compound inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].

- Translation initiation: In blood cancers, this compound disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].

- Gemcitabine metabolism: this compound upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].

Q2: How does this compound's activity differ between blood cancers and solid tumors?

A2: Interestingly, this compound demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:

- Blood cancers: this compound primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].

- Solid tumors: this compound primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].

Q3: What is the significance of CK1δ being an mRNA cap-associated protein?

A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].

Q4: What is the therapeutic potential of this compound in multiple myeloma?

A4: this compound shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:

- In vitro and ex vivo: this compound effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].

- In vivo: In mouse models of multiple myeloma, this compound treatment reduces tumor burden and significantly improves survival [, ].

- Metabolic vulnerability: Studies suggest that this compound suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].

Q5: How does this compound enhance the efficacy of gemcitabine in pancreatic and bladder cancers?

A5: this compound enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].

Q6: What preclinical evidence supports the use of this compound in triple-negative breast cancer (TNBC)?

A6: Preclinical studies have demonstrated the efficacy of this compound in TNBC models:

- In vitro: this compound selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].

- In vivo: this compound treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].

- Metastasis inhibition: this compound also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].

Q7: Are there any biomarkers that can predict response to this compound therapy?

A7: Current research suggests that several biomarkers may be predictive of response to this compound:

- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to this compound treatment [, , ].

- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with this compound sensitivity in certain cancers like TNBC [, ].

- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。